3-Tetradecene, 14,14-diethoxy-, (3E)-
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Overview
Description
3-Tetradecene, 14,14-diethoxy-, (3E)- is an organic compound with the molecular formula C18H36O2. It is a derivative of tetradecene, characterized by the presence of two ethoxy groups at the 14th carbon position and a double bond at the 3rd carbon position in the E-configuration. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tetradecene, 14,14-diethoxy-, (3E)- typically involves the reaction of tetradecene with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 3-Tetradecene, 14,14-diethoxy-, (3E)- is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The process involves:
Feedstock: High-purity tetradecene and ethyl alcohol.
Catalyst: Industrial-grade acid catalysts.
Reactor Type: Continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Tetradecene, 14,14-diethoxy-, (3E)- undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide for ethoxy group substitution.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated alkanes.
Substitution: Compounds with new functional groups replacing the ethoxy groups.
Scientific Research Applications
3-Tetradecene, 14,14-diethoxy-, (3E)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tetradecene, 14,14-diethoxy-, (3E)- involves its interaction with molecular targets through its double bond and ethoxy groups. These interactions can lead to various chemical transformations, such as:
Molecular Targets: Enzymes and receptors that interact with the double bond or ethoxy groups.
Pathways Involved: Pathways involving oxidation, reduction, and substitution reactions.
Comparison with Similar Compounds
3-Tetradecene, 14,14-diethoxy-, (3E)- can be compared with similar compounds such as:
3-Tetradecene, 14,14-dimethoxy-, (3E)-: Similar structure but with methoxy groups instead of ethoxy groups.
3-Tetradecene, 14,14-diethoxy-, (3Z)-: Similar structure but with a Z-configuration of the double bond.
Uniqueness
The unique combination of the E-configuration double bond and ethoxy groups at the 14th position makes 3-Tetradecene, 14,14-diethoxy-, (3E)- distinct in its reactivity and applications.
Properties
CAS No. |
71487-11-1 |
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Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
(E)-14,14-diethoxytetradec-3-ene |
InChI |
InChI=1S/C18H36O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(19-5-2)20-6-3/h7-8,18H,4-6,9-17H2,1-3H3/b8-7+ |
InChI Key |
YXGAUZQOHNRRDM-BQYQJAHWSA-N |
Isomeric SMILES |
CC/C=C/CCCCCCCCCC(OCC)OCC |
Canonical SMILES |
CCC=CCCCCCCCCCC(OCC)OCC |
Origin of Product |
United States |
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